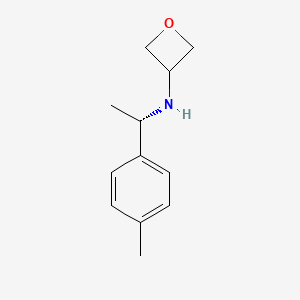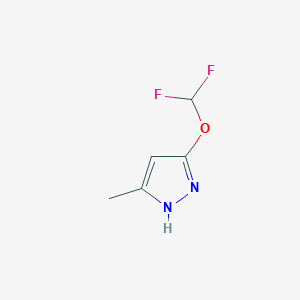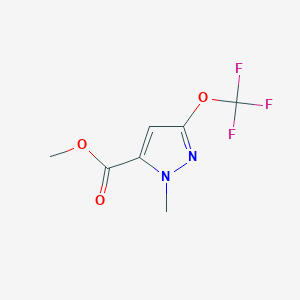
Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethoxy group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate typically involves the lithiation of 1-methyl-3-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles . The lithiation process is often carried out in a flow reactor to ensure precise control over reaction conditions and avoid precipitation .
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the lithiation process and optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors is advantageous for large-scale production due to their ability to maintain consistent reaction conditions and improve safety .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate has several scientific research applications:
Biology: The compound’s stability and lipophilicity make it useful in biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-ol
Comparison: Methyl 1-methyl-3-(trifluoromethoxy)-1H-pyrazole-5-carboxylate is unique due to the presence of the trifluoromethoxy group, which enhances its stability and lipophilicity compared to similar compounds with trifluoromethyl or hydroxyl groups. This unique feature makes it more suitable for applications requiring high stability and resistance to degradation .
Propiedades
Fórmula molecular |
C7H7F3N2O3 |
|---|---|
Peso molecular |
224.14 g/mol |
Nombre IUPAC |
methyl 2-methyl-5-(trifluoromethoxy)pyrazole-3-carboxylate |
InChI |
InChI=1S/C7H7F3N2O3/c1-12-4(6(13)14-2)3-5(11-12)15-7(8,9)10/h3H,1-2H3 |
Clave InChI |
VMWCWGJKTUVMNQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)OC(F)(F)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
amine](/img/structure/B15278359.png)
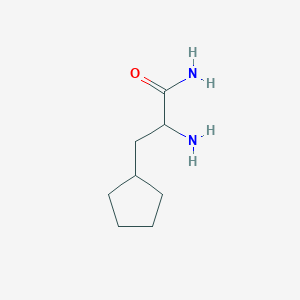

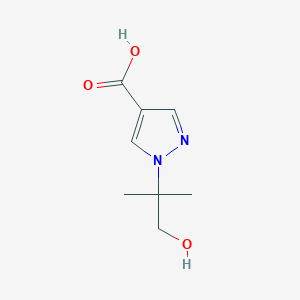
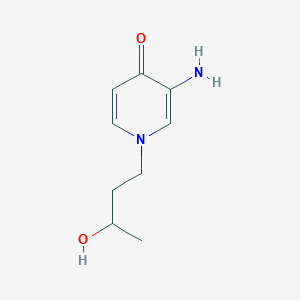
![tert-Butyl (2-oxa-7-azaspiro[4.4]nonan-9-yl)carbamate](/img/structure/B15278394.png)

![3-Iodo-6-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B15278402.png)
